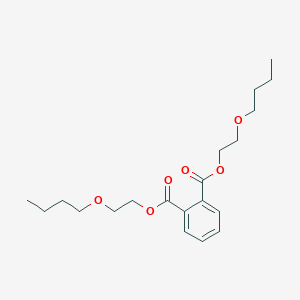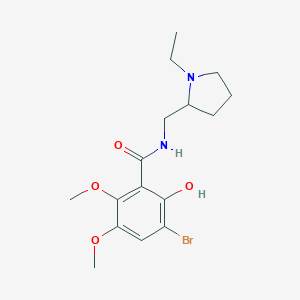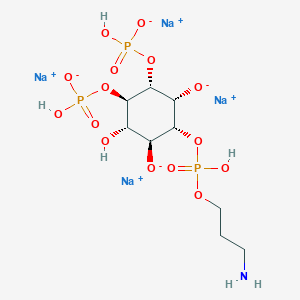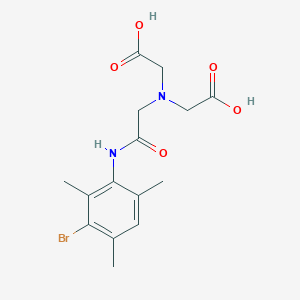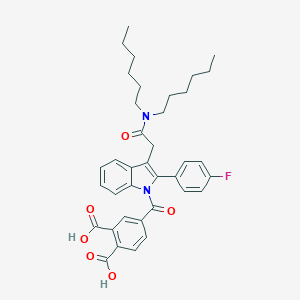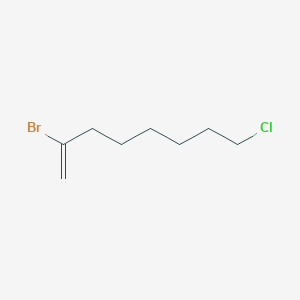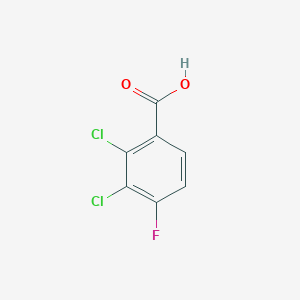
2,3-Dichloro-4-fluorobenzoic acid
概要
説明
2,3-Dichloro-4-fluorobenzoic acid is a chemical compound with the molecular formula C7H3Cl2FO2 . It is used in various applications in the pharmaceutical industry .
Synthesis Analysis
The synthesis of similar compounds involves a sequence of reactions including nitration, selective reduction, diazotisation, and chlorination . The starting material could be a commercially available compound like 4-chloro-3,5-difluorobenzonitrile .Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-4-fluorobenzoic acid consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a carboxylic acid group .科学的研究の応用
Synthesis of Bioactive Molecules
2,3-Dichloro-4-fluorobenzoic acid plays a pivotal role in the synthesis of new biologically active molecules. It is employed as a precursor for synthesizing various compounds, including thiadiazolotriazinones, which have shown potential as antibacterial agents. These compounds are synthesized by condensing with other chemical entities, demonstrating the versatility of 2,3-dichloro-4-fluorobenzoic acid in medicinal chemistry research (Holla, Bhat, & Shetty, 2003).
Continuous-Flow Processes
2,3-Dichloro-4-fluorobenzoic acid has been effectively utilized in continuous-flow processes for the production of important intermediates, such as ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate. This showcases the chemical's role in improving the efficiency and safety of chemical synthesis processes through rapid and strong activation of carboxylic acids (Guo, Yu, & Su, 2020).
Optimization of Synthesis Conditions
Research also highlights the optimization of conditions for synthesizing 2,3-dichloro-4-fluorobenzoic acid itself. The use of continuous-flow processes has been reported to achieve up to 100% yield, illustrating advancements in the efficient and environmentally friendly production of this chemical (Guo, Yu, & Yu, 2018).
Insecticidal Activities
The compound's derivatives have been explored for their insecticidal activities. Novel oxadiazoles containing 2,3-dichloro-4-fluorophenyl groups were synthesized and evaluated for their effectiveness against certain pests, indicating the potential use of 2,3-dichloro-4-fluorobenzoic acid in developing new pesticides (Shi et al., 2000).
Antimicrobial Studies
Additionally, compounds synthesized from 2,3-dichloro-4-fluorobenzoic acid have been assessed for their antimicrobial properties. Specific 1,3,4-oxadiazoles demonstrated significant antimicrobial activity, underscoring the chemical's role in the development of new antimicrobial agents (Karthikeyan et al., 2008).
Herbicidal Activity
Research into 3-chloro-4-fluorobenzoylthiourea, synthesized from 2,3-dichloro-4-fluorobenzoic acid, has shown good herbicidal activity, highlighting another application of this compound in agricultural chemistry (Chang-chun, 2006).
将来の方向性
特性
IUPAC Name |
2,3-dichloro-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFXMYOQAANDKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438205 | |
| Record name | 2,3-Dichloro-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-4-fluorobenzoic acid | |
CAS RN |
154257-76-8 | |
| Record name | 2,3-Dichloro-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

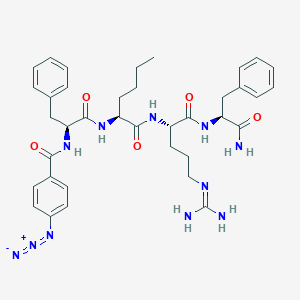
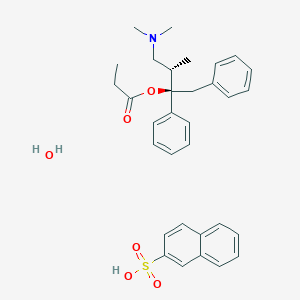
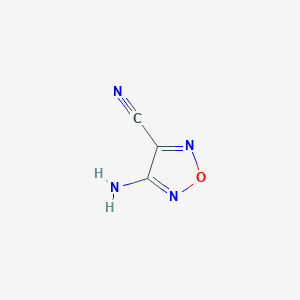
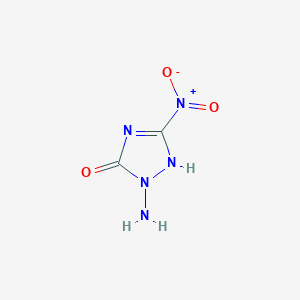
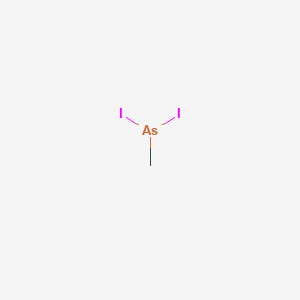
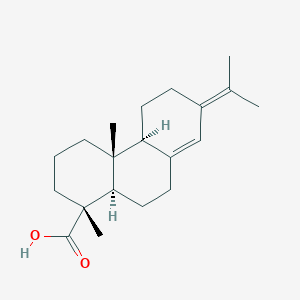
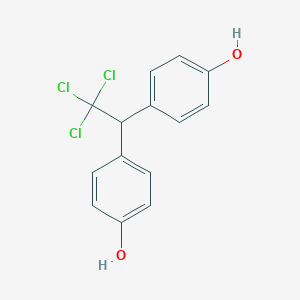
![(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B129113.png)
